4,5-diphenyltriazol-1-amine

Overview

Description

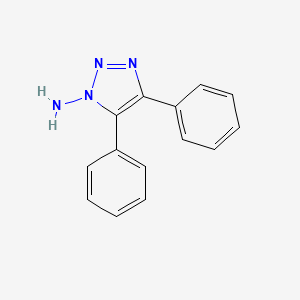

4,5-Diphenyltriazol-1-amine is a triazole-derived compound featuring two phenyl groups at the 4- and 5-positions of the triazole ring and an amine substituent at the 1-position. For instance, triazole derivatives are widely studied in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility in drug design. A related synthesis method involves coupling reactions between carbamates and amino-imidazoline precursors, as exemplified in the preparation of ureas with triazol-3-yl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyltriazol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phenyl-substituted acetylenes in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyltriazol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

4,5-Diphenyltriazol-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

Industry: It is utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-diphenyltriazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazole- and imidazole-based amines are highly sensitive to substituent variations. Below is a comparative analysis of 4,5-diphenyltriazol-1-amine and its analogs:

Structural and Functional Group Variations

Biological Activity

4,5-Diphenyltriazol-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (C14H12N4) is a triazole derivative characterized by its two phenyl groups attached to the triazole ring. This structure contributes to its biological activity and interaction with various molecular targets.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of this compound. It has been shown to exhibit promising activity against Mycobacterium tuberculosis (MTB), particularly the H37Rv strain and multidrug-resistant (MDR) strains. The compound demonstrated effective inhibition at concentrations of 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains .

Mechanism Insights:

- Target Identification: The primary target identified for this compound is the β-ketoacyl ACP synthase I (KasA), which plays a crucial role in fatty acid synthesis in MTB. Molecular docking studies revealed that the compound forms hydrogen bonds with key catalytic residues in KasA, inhibiting its activity by restricting substrate access .

- Binding Affinity: The binding affinity of this compound was found to be superior to that of traditional inhibitors like thiolactomycin (TLM), indicating its potential as a more effective anti-TB agent .

Toxicity Studies

In vitro toxicity assessments indicated that this compound exhibited no significant toxicity up to concentrations of 450 µg/mL in peripheral blood mononuclear cell lines. This suggests a favorable safety profile for further development .

Study on Alzheimer’s Disease

Another area of research involves the use of diphenyltriazoles as imaging agents for targeting amyloid-beta (Aβ) aggregates in Alzheimer's disease (AD). A series of substituted tricyclic 1,4-diphenyltriazoles were synthesized and evaluated for their binding affinities to Aβ aggregates, showing Ki values in the range of 4–30 nM .

Key Findings:

- Imaging Probes: Radiolabeled probes derived from diphenyltriazoles demonstrated excellent brain penetration and specific binding to Aβ plaques in postmortem AD brain sections. These findings suggest potential applications in diagnostic imaging for AD .

- In Vivo Characteristics: The probes exhibited high initial uptake in mouse models, followed by rapid washout, highlighting their suitability for real-time imaging applications .

Summary Table of Biological Activities

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 4,5-diphenyltriazol-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclization of hydrazine derivatives with diketones or via multi-component reactions. A representative protocol includes:

- Reaction Setup : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under controlled temperature.

- Workup : Distillation under reduced pressure, followed by crystallization using water-ethanol mixtures to yield the triazole core .

- Optimization : Adjusting solvent polarity (e.g., DMF for better solubility) and using catalysts like acetic acid can improve yields. Monitoring reaction progress via TLC ensures timely termination to avoid byproducts.

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO or DMF | Increases solubility of intermediates |

| Temperature | 80–100°C (reflux) | Accelerates cyclization |

| Crystallization | Ethanol-water (1:1) | Enhances purity |

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NH at δ 5.1–5.3 ppm). C NMR confirms the triazole ring carbons (δ 140–150 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (e.g., [M+H] at m/z 293.1294 for CHN).

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies).

Q. Advanced: How can researchers address contradictions in reported biological activities across studies?

Methodological Answer:

- Systematic Review Framework : Follow Cochrane guidelines to assess study quality, including risk of bias (e.g., randomization, blinding) .

- Quantitative Heterogeneity Analysis : Calculate I and H statistics to quantify variability. For example, I >50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by cell line or assay type) .

- Meta-Regression : Explore covariates like solvent choice (DMSO vs. saline) or dosage ranges to identify confounding factors.

Q. Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Systematic Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to test electronic effects on bioactivity.

- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and identify pharmacophores .

- Biological Assay Matrix : Screen derivatives against a panel of targets (e.g., kinases, GPCRs) to isolate mechanism-specific effects.

Table 2: SAR Study Design

| Derivative Modification | Biological Target | Assay Type |

|---|---|---|

| Phenyl-para-Fluoro | EGFR kinase inhibition | IC via fluorescence |

| Triazole-N-Methyl | Antimicrobial activity | MIC determination |

Q. Basic: What are the common biological assays for evaluating pharmacological potential?

Methodological Answer:

- Anticancer Activity : MTT assay using HeLa or MCF-7 cells, with doxorubicin as a positive control.

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Controls : Include vehicle (DMSO) and reference compounds (e.g., cisplatin for cytotoxicity) to validate results.

Q. Advanced: How can meta-analytical tools resolve efficacy discrepancies in existing studies?

Methodological Answer:

- Heterogeneity Metrics : Apply I to distinguish true heterogeneity from chance. For example, if I = 75%, use random-effects models to pool data .

- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standardized purity criteria) and recalculate effect sizes.

- Publication Bias Assessment : Funnel plots and Egger’s test detect missing studies, ensuring comprehensive synthesis .

Q. Advanced: What are best practices for troubleshooting low yields in multi-step synthesis?

Methodological Answer:

- Intermediate Characterization : Use IR spectroscopy to confirm hydrazide formation (N-H stretch at 3300 cm) before cyclization .

- Byproduct Identification : LC-MS detects common side products (e.g., dimerization species) for column chromatography optimization.

- Temperature Gradients : Stepwise heating (50°C → 100°C) prevents premature decomposition of sensitive intermediates.

Properties

IUPAC Name |

4,5-diphenyltriazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-14(12-9-5-2-6-10-12)13(16-17-18)11-7-3-1-4-8-11/h1-10H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKDZCUPSSYZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297145 | |

| Record name | 4,5-Diphenyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40788-61-2 | |

| Record name | NSC114497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.